molecular formula C10H9BrO2 B3039763 (1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid CAS No. 1314323-94-8

(1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B3039763
CAS No.: 1314323-94-8
M. Wt: 241.08
InChI Key: WQKBKSZJAIBOED-YGPZHTELSA-N
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Description

(1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid is an organic compound featuring a cyclopropane ring substituted with a bromophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid typically involves the formation of the cyclopropane ring followed by the introduction of the bromophenyl and carboxylic acid groups. One common method involves the cyclopropanation of alkenes using reagents such as diazomethane or Simmons-Smith reagents. The bromophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using bromophenylboronic acid and a suitable cyclopropane precursor .

Industrial Production Methods: Industrial production of this compound may involve scalable cyclopropanation techniques and efficient cross-coupling reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid can undergo various

Properties

IUPAC Name

(1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8?,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKBKSZJAIBOED-YGPZHTELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C1C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ester from step 1 in THF-MeOH (4:1, 0.5M) was added LiOH (3 eq, 2M) and the mixture was stirred at 50° C. for 1 h. The organic solvent evaporated, aqueous was acidified with HCl 1N and the acid extracted with EtOAc (3×). The organic was washed with brine, dried and solvent evaporated to afford 2-(3-bromophenyl)cyclopropanecarboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
(1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
(1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
(1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(1R)-2-(3-bromophenyl)cyclopropane-1-carboxylic acid

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